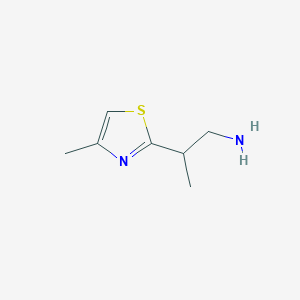

2-(4-Méthylthiazol-2-yl)propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

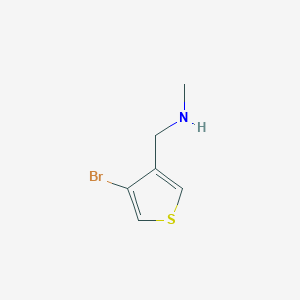

2-(4-Methylthiazol-2-yl)propan-1-amine is a compound that belongs to the class of organic compounds known as aminothiazoles. Thiazoles are heterocyclic compounds containing a five-membered ring of four carbon atoms and a sulfur atom. Aminothiazoles are derivatives of thiazoles that contain an amino group attached to the thiazole ring. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of aminothiazole derivatives can be achieved through various methods. For instance, the treatment of 2-(2-oxopropylthio)benzoxazoles with primary amines can afford substituted 2-(2-hydroxyphenylimino)-4-methylthiazoles, as demonstrated in one study . Another approach involves the reaction of 2-aminothiazoles with electrophilic compounds, such as 4,6-dinitrobenzofuroxan (DNBF), to form C-bonded sigma-adducts through electrophilic aromatic substitution . Additionally, the interaction between 5-cyano-1.2.4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines under solvent-free conditions followed by transformation into pyridine derivatives has been reported .

Molecular Structure Analysis

The molecular structure of aminothiazole derivatives can be characterized using various spectroscopic techniques such as FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallography . For example, the crystal structure of certain aminothiazole derivatives has been confirmed by X-ray analysis, revealing intermolecular hydrogen bonding patterns and the spatial arrangement of substituents around the thiazole ring .

Chemical Reactions Analysis

Aminothiazoles can participate in a variety of chemical reactions. They can act as nucleophiles in coupling reactions, as seen in the reaction with DNBF, where they exhibit carbon nucleophilicity . They can also undergo ring transformations when treated with different reagents, leading to the formation of various heterocyclic compounds . The reactivity of these compounds can be influenced by the presence of substituents on the thiazole ring, which can affect their electronic properties and steric hindrance.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminothiazoles, such as melting points and pKa values, can be determined experimentally. These properties are crucial for understanding the compound's behavior in different environments and for predicting its reactivity. For instance, the pKa values can give insight into the basicity of the nitrogen atoms in the molecule, which is important for their nucleophilic reactivity . The solubility, stability, and hydrogen bonding capability are also important properties that can be assessed through experimental studies .

Applications De Recherche Scientifique

Activités biologiques

Les thiazoles, y compris la “2-(4-Méthylthiazol-2-yl)propan-1-amine”, ont été trouvés pour avoir une large gamme d’activités biologiques . Ils comprennent des activités antimicrobiennes, antirétrovirales, antifongiques, anticancéreuses, antidiabétiques, anti-inflammatoires, anti-Alzheimer, antihypertensives, antioxydantes et hépatoprotectrices .

Applications pharmaceutiques

Les thiazoles sont un squelette de base trouvé dans de nombreux composés naturels tels que la vitamine B1-thiamine, les alcaloïdes, les stéroïdes anabolisants, les flavones . Ils apparaissent dans les antibiotiques bacitracine, pénicilline , et divers médicaments synthétiques comme la sulfathiazole, un médicament sulfa à action courte . Ils sont également utilisés comme antidépresseur (pramipexole) , anti-ulcéreux (nizatidine) , anti-inflammatoire (méloxicam) , médicament contre le VIH/SIDA (ritonavir) , et médicament contre le cancer (tiazofurine) .

Applications industrielles

Les thiazoles ont de larges applications dans différents domaines, tels que les agrochimiques, les industries et les sensibilisateurs photographiques . Ils sont utilisés dans le domaine des photosensibilisateurs, de la vulcanisation du caoutchouc , des cristaux liquides , des capteurs , des crèmes solaires , des catalyseurs , des colorants , des pigments , et des chromophores .

Propriétés antioxydantes

Certains dérivés de “this compound” ont été synthétisés et testés pour leurs propriétés antioxydantes .

Activité antimicrobienne

Les composés synthétisés de “this compound” ont montré une activité antimicrobienne significative . Par exemple, l’un des composés synthétisés a montré une zone d’inhibition significative, qui était proche du médicament standard gentamicine .

Analyse Biochimique

Biochemical Properties

2-(4-Methylthiazol-2-yl)propan-1-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as monoamine oxidase, which is involved in the breakdown of neurotransmitters. The compound’s interaction with monoamine oxidase can lead to the inhibition of the enzyme’s activity, thereby affecting neurotransmitter levels in the brain. Additionally, 2-(4-Methylthiazol-2-yl)propan-1-amine has been shown to bind to certain receptor proteins, influencing signal transduction pathways .

Cellular Effects

The effects of 2-(4-Methylthiazol-2-yl)propan-1-amine on various cell types and cellular processes are profound. In neuronal cells, the compound has been found to modulate neurotransmitter release, impacting cell signaling pathways and gene expression. This modulation can lead to changes in cellular metabolism, affecting the overall function of the cells. In other cell types, such as hepatocytes, 2-(4-Methylthiazol-2-yl)propan-1-amine can influence metabolic pathways, altering the expression of genes involved in detoxification processes .

Molecular Mechanism

At the molecular level, 2-(4-Methylthiazol-2-yl)propan-1-amine exerts its effects through several mechanisms. One key mechanism is the binding interaction with monoamine oxidase, leading to enzyme inhibition. This inhibition results in increased levels of neurotransmitters, which can affect mood and cognitive functions. Additionally, the compound can activate or inhibit various signaling pathways by binding to receptor proteins, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Methylthiazol-2-yl)propan-1-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Methylthiazol-2-yl)propan-1-amine remains stable under controlled conditions but can degrade when exposed to light or extreme temperatures. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 2-(4-Methylthiazol-2-yl)propan-1-amine vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive functions and mood by modulating neurotransmitter levels. At high doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only present within a specific dosage range .

Metabolic Pathways

2-(4-Methylthiazol-2-yl)propan-1-amine is involved in several metabolic pathways, particularly those related to neurotransmitter metabolism. The compound interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, influencing the breakdown and synthesis of neurotransmitters. These interactions can affect metabolic flux and alter metabolite levels, impacting overall cellular function .

Transport and Distribution

Within cells and tissues, 2-(4-Methylthiazol-2-yl)propan-1-amine is transported and distributed through various mechanisms. The compound can be taken up by cells via specific transporters and binding proteins, which facilitate its localization to target sites. Once inside the cells, 2-(4-Methylthiazol-2-yl)propan-1-amine can accumulate in specific compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of 2-(4-Methylthiazol-2-yl)propan-1-amine is crucial for its activity. The compound has been found to localize in the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and protein synthesis. Targeting signals and post-translational modifications play a role in directing 2-(4-Methylthiazol-2-yl)propan-1-amine to these specific compartments, ensuring its proper function .

Propriétés

IUPAC Name |

2-(4-methyl-1,3-thiazol-2-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-5(3-8)7-9-6(2)4-10-7/h4-5H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPDFRBRTYGSRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(C)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640568 |

Source

|

| Record name | 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1017185-91-9 |

Source

|

| Record name | 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291004.png)

![1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291005.png)

![4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1291006.png)

![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1291007.png)

![tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate](/img/structure/B1291009.png)

![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1291016.png)

![5-[2-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1291017.png)

![{4-[(4-Methylperhydro-1,4-diazepin-1-yl)methyl]phenyl}methanol](/img/structure/B1291024.png)

![3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline](/img/structure/B1291026.png)